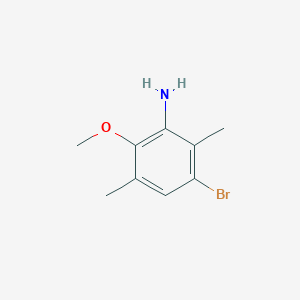

3-Bromo-6-methoxy-2,5-dimethylaniline

Description

Overview of Aniline (B41778) Derivatives in Contemporary Chemical Research

Aniline, a simple aromatic amine, is a crucial starting material for countless industrial and laboratory-scale syntheses. coherentmarketinsights.com Its derivatives are integral to the production of polymers, rubber processing chemicals, dyes, and pigments. transparencymarketresearch.com In contemporary chemical research, the aniline scaffold is particularly prominent in the pharmaceutical sector. coherentmarketinsights.com Historically, aniline derivatives like acetanilide (B955) were among the first synthetic analgesic drugs. wikipedia.org This legacy continues with modern blockbuster drugs such as paracetamol (acetaminophen), which is synthesized using aniline as a key precursor. coherentmarketinsights.comnbinno.com

Current research often focuses on leveraging the aniline motif for its ability to interact with biological targets while also addressing its inherent challenges, such as metabolic instability. cresset-group.comacs.org Many promising drug candidates can fail due to the formation of reactive metabolites, a process to which the aniline structure can be susceptible. acs.org Consequently, a significant area of research is dedicated to creating aniline derivatives or isosteres (molecules with similar shapes and properties) that retain therapeutic efficacy while exhibiting improved metabolic profiles. cresset-group.comacs.org The versatility of the aniline ring allows for extensive modification, making it a vital platform for developing new chemical entities with optimized pharmacological properties like bioavailability, solubility, and receptor selectivity. cresset-group.com

Importance of Halogenated and Alkoxy-Substituted Aromatic Amines in Organic Synthesis

The introduction of halogen and alkoxy groups onto aromatic rings is a powerful strategy in organic synthesis, particularly in the design of bioactive molecules. Bromination, the incorporation of a bromine atom, is a fundamental transformation that creates versatile synthetic handles. acs.orgnih.gov Bromo-organic compounds are valuable intermediates, as the bromine atom can be readily replaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig reactions) to form new carbon-carbon or carbon-heteroatom bonds. researchgate.net This reactivity is crucial for building the complex molecular architectures required for pharmaceuticals and agrochemicals. researchgate.net

Furthermore, halogens like bromine can significantly influence a molecule's physical and biological properties. The introduction of bromine can increase lipophilicity, potentially enhancing membrane permeability. ump.edu.pl It can also participate in "halogen bonding," a specific, non-covalent interaction with electron-donating atoms in biological targets like proteins, which can improve binding affinity and selectivity. ump.edu.pl

Alkoxy groups, such as the methoxy (B1213986) group (–OCH₃), also play a critical role. They are strong electron-donating groups, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. The presence of a methoxy group can also impact a molecule's solubility and metabolic stability. In drug design, modifying a compound with methoxy groups has been shown to alter properties like brain cellular uptake and reduce non-specific binding. ump.edu.pl The combination of halogen and alkoxy substituents on an aromatic amine therefore provides a dual mechanism for modulating both synthetic reactivity and pharmacological profiles.

Structural Features and Chemical Relevance of 3-Bromo-6-methoxy-2,5-dimethylaniline within the Aniline Class

This compound is a highly substituted aromatic amine with a unique combination of functional groups that dictate its chemical character. Its structure features an aniline core with five substituents, creating a dense and sterically hindered environment around the aromatic ring.

Key Structural Features:

Amino Group (-NH₂): An activating, ortho-, para-directing group that is central to the molecule's identity as an aniline. It serves as a key site for further chemical modification.

Bromo Group (-Br): An electronegative but ortho-, para-directing halogen. Located meta to the amino group, its position is crucial. It acts as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. researchgate.net

Methoxy Group (-OCH₃): A strongly activating, ortho-, para-directing group. Its placement ortho to the amino group significantly increases the electron density of the ring.

Two Methyl Groups (-CH₃): Weakly activating, ortho-, para-directing groups. They add steric bulk and increase the lipophilicity of the molecule.

The specific arrangement of these groups on the benzene (B151609) ring—with the bromo and a methyl group flanking one side of the amine, and the methoxy and another methyl group on the other—creates a distinct electronic and steric profile. The powerful electron-donating effects of the amino and methoxy groups make the ring highly activated towards electrophilic substitution, while the steric hindrance from the two ortho-substituents (methoxy and methyl) can direct incoming reagents to the less crowded positions and modulate the reactivity of the amine itself. The bromine atom provides a reliable reaction site for building molecular complexity through cross-coupling chemistry, making this compound a potentially valuable intermediate for synthesizing targeted, multi-functionalized aromatic compounds.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂BrNO | appchemical.comuni.lu |

| Molecular Weight | 230.10 g/mol | appchemical.com |

| CAS Number | 1566430-16-7 | appchemical.com |

| SMILES | COc1c(C)cc(c(c1N)C)Br | appchemical.com |

| InChIKey | MKBDBSPBLAQGKL-UHFFFAOYSA-N | uni.lu |

| Predicted XlogP | 2.6 | uni.lu |

Contemporary Research Trajectories and Future Directions for this compound Studies

While specific published research on this compound is limited, its structural complexity points toward several promising avenues for future investigation. The dense substitution pattern makes it an ideal candidate for use as a scaffold or intermediate in areas requiring precise molecular architecture.

Future research could focus on several key areas:

Medicinal Chemistry: Given the prevalence of substituted anilines in drug discovery, this compound could serve as a starting point for the synthesis of novel therapeutic agents. cresset-group.com The bromine atom can be used to introduce diverse functionalities via cross-coupling, while the existing methoxy, methyl, and amino groups provide opportunities for further modification to optimize biological activity, selectivity, and pharmacokinetic properties. Its highly substituted nature could be exploited to create rigid structures that fit into specific protein binding pockets.

Materials Science: Polyaniline and its derivatives are well-known for their applications as conducting polymers. researchgate.netrsc.org The specific substituents on this compound could be used to tune the electronic properties (e.g., conductivity, bandgap) and solubility of resulting polymers. Research into the electropolymerization of this monomer could yield new materials with tailored properties for use in sensors, electronic devices, or anti-corrosion coatings.

Agrochemical Synthesis: The aniline core is also a common feature in herbicides and fungicides. coherentmarketinsights.com The unique combination of lipophilic (methyl, bromo) and polar (amino, methoxy) groups on this molecule could be explored in the synthesis of new agrochemicals, where subtle structural changes can lead to significant differences in efficacy and selectivity.

Complex Organic Synthesis: As a specialized building block, this compound could enable more efficient synthetic routes to complex natural products or other highly functionalized target molecules. The interplay of steric and electronic effects from its five substituents presents interesting challenges and opportunities for developing novel synthetic methodologies.

In essence, the future utility of this compound lies in its potential as a versatile and highly functionalized building block, poised for application in diverse fields of chemical research.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methoxy-3,6-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-5-4-7(10)6(2)8(11)9(5)12-3/h4H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBDBSPBLAQGKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1OC)N)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566430-16-7 | |

| Record name | 3-bromo-6-methoxy-2,5-dimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 6 Methoxy 2,5 Dimethylaniline and Analogues

Established Synthetic Routes for Related Bromo-Methoxy-Dimethylaniline Compounds

The construction of bromo-methoxy-dimethylaniline derivatives can be achieved through several well-established synthetic pathways. These routes often involve the sequential introduction of the desired functional groups onto a benzene (B151609) ring, leveraging the directing effects of existing substituents to achieve the required regiochemistry.

Nucleophilic Aromatic Substitution Strategies, including Bromine Displacement by Methoxy (B1213986) Groups

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles, such as methoxy groups, onto an aromatic ring. This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to a suitable leaving group, such as a halogen.

In a relevant synthetic analogue, the preparation of 3-bromo-4-methoxyaniline (B105698) can be achieved from p-nitrochlorobenzene. This multi-step synthesis involves an initial bromination, followed by a nucleophilic aromatic substitution where the chloro group is displaced by a methoxide (B1231860) ion. The nitro group, being strongly electron-withdrawing, facilitates this substitution. The final step involves the reduction of the nitro group to the desired aniline (B41778).

A general representation of this strategy is outlined below:

| Step | Reaction | Description |

| 1 | Bromination | Introduction of a bromine atom onto the aromatic ring of a suitable starting material, such as a nitrated aniline precursor. |

| 2 | Nucleophilic Aromatic Substitution | Displacement of a leaving group (e.g., chloro or fluoro) by a methoxide source, such as sodium methoxide. This step is often facilitated by the presence of an activating group (e.g., nitro). |

| 3 | Reduction | Conversion of the nitro group to an amino group, typically using reducing agents like tin(II) chloride or catalytic hydrogenation. |

For unactivated aryl bromides, copper-catalyzed nucleophilic substitution with sodium methoxide presents a viable alternative, though it may require more forcing conditions.

Reductive Amination Pathways Utilizing Nitro Precursors

Reductive amination is a versatile and widely used method for the synthesis of primary, secondary, and tertiary amines. In the context of preparing substituted anilines, this pathway typically involves the reduction of a corresponding nitroaromatic precursor. This approach is advantageous as nitroaromatics are often readily accessible through electrophilic nitration of aromatic compounds.

The synthesis of complex anilines can be efficiently achieved through a one-pot reductive amination of a nitro compound with an aldehyde or ketone. This process involves the in-situ reduction of the nitro group to an amine, which then reacts with the carbonyl compound to form an imine, followed by a final reduction to the desired substituted amine.

Key features of reductive amination pathways include:

Starting Materials: Readily available nitroaromatic compounds.

Reducing Agents: A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., using Pd/C, PtO₂, Raney Nickel), transfer hydrogenation (e.g., with formic acid or ammonium (B1175870) formate), or metal hydrides.

One-Pot Procedures: The ability to combine the nitro reduction and subsequent amination in a single reaction vessel enhances efficiency and reduces waste.

For the synthesis of 3-Bromo-6-methoxy-2,5-dimethylaniline, a hypothetical precursor would be 1-bromo-4-methoxy-2,5-dimethyl-6-nitrobenzene. The reduction of this nitro compound would yield the target aniline.

Electrophilic Aromatic Bromination Techniques for Activated Anilines

Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings. In the synthesis of bromoanilines, the strong activating and ortho-, para-directing effect of the amino group must be carefully managed to achieve the desired regioselectivity and avoid polybromination.

The high reactivity of the aniline ring often leads to the formation of multiple brominated products. To control this, the reactivity of the amino group can be tempered by conversion to an acetanilide (B955). The acetyl group is less activating and sterically bulkier, which can favor monobromination at the para position. The acetyl group can then be removed by hydrolysis to regenerate the aniline.

Common brominating agents for anilines and their derivatives include:

Bromine (Br₂): Often used in a solvent like acetic acid.

N-Bromosuccinimide (NBS): A milder and more selective brominating agent.

2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one: A reagent that can provide monobromination of aromatic amines, often with high para-selectivity.

For a substrate like 2,5-dimethyl-4-methoxyaniline (2,5-dimethyl-p-anisidine), electrophilic bromination would be directed by the strongly activating amino and methoxy groups. Careful control of reaction conditions would be necessary to achieve selective monobromination at the desired position.

Analogous Synthesis of 3-Bromo-2-methoxy-6-methylpyridine via Bromine-Methoxy Exchange

The synthesis of substituted pyridines often employs similar strategies to those used for benzene derivatives. A relevant analogue, 3-bromo-2-methoxy-6-methylpyridine, can be synthesized from 2-bromo-3-hydroxy-6-methylpyridine. In this case, the methoxy group is introduced not by a bromine-methoxy exchange, but by the methylation of the hydroxyl group using a reagent such as iodomethane (B122720) in the presence of a base like potassium carbonate. This highlights that the order and method of introducing functional groups can be adapted based on the specific reactivity of the heterocyclic core.

Advanced Synthetic Approaches to Functionalized Derivatives

Modern synthetic chemistry offers a range of powerful tools for the construction of complex molecules. Palladium-catalyzed cross-coupling reactions, in particular, have revolutionized the synthesis of functionalized aromatic compounds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) in Derivative Synthesis

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or boronic ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.

For a compound like this compound, the bromine atom serves as a handle for further functionalization via Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at the 3-position, leading to a diverse library of derivatives.

An example of a Suzuki-Miyaura reaction on a related bromoaniline is shown below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| 2-Bromoaniline Derivative | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Aryl-aniline Derivative |

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be tailored to the specific substrates being coupled. The unprotected amino group in ortho-bromoanilines can be challenging in some cases, but recent advancements have developed robust catalytic systems that are tolerant of this functionality.

Site-Selective C-H Functionalization for Indolization of Aniline Systems

The synthesis of indole (B1671886) structures from aniline systems can be achieved through site-selective C-H functionalization, a powerful strategy that avoids the need for pre-functionalized starting materials. This approach focuses on the direct activation and modification of C-H bonds on the aniline's benzene core, which is traditionally less reactive than the pyrrole (B145914) ring in indole synthesis. rsc.org The key to achieving site-selectivity is often the use of a directing group (DG) attached to the aniline nitrogen. nih.gov This group coordinates to a metal catalyst, typically palladium, bringing the catalyst into close proximity with a specific C-H bond (usually at the ortho-position), facilitating its cleavage and subsequent functionalization. rsc.org

This chelation-assisted strategy overcomes the inherent electronic biases of the aniline ring, which would normally direct electrophilic substitution to the ortho- and para-positions. rsc.orgnih.gov By carefully choosing the directing group and catalytic system, chemists can steer functionalization to a desired site, which is a crucial step for constructing the fused ring system of indoles. For instance, after an initial ortho-C-H functionalization (e.g., alkenylation or arylation), a subsequent intramolecular cyclization step can lead to the formation of the indole scaffold.

Recent advancements have focused on developing a variety of directing groups and catalytic systems to functionalize different positions on the aniline core. nih.govresearchgate.net These methods allow for the divergent synthesis of complex substituted indoles from simple aniline precursors. researchgate.net The ability to selectively functionalize the benzenoid ring of anilines provides a direct and atom-economical route for indolization, representing a significant advancement in heterocyclic chemistry. rsc.orgrsc.org

Asymmetric Rearrangement Strategies involving N-Methoxyanilines

Asymmetric rearrangement reactions of N-methoxyanilines have emerged as a sophisticated method for synthesizing chiral aniline derivatives, which are valuable building blocks in pharmaceuticals. A notable example is the copper-catalyzed researchgate.netacs.org-asymmetric methoxy rearrangement. rsc.org In this process, N-methoxy-2,6-dimethylanilines, in the presence of a cationic copper catalyst ligated to a chiral N-heterocyclic carbene (NHC) ligand, can be converted into chiral ortho-quinol imines with good enantioselectivity. rsc.org

The reaction proceeds through the migration of the methoxy group from the nitrogen atom to one of the ortho-positions on the aniline ring. The choice of a chiral ligand is crucial for controlling the stereochemistry of the product. rsc.org This rearrangement can be part of a cascade reaction; for example, the resulting ortho-quinol imine intermediate can undergo a subsequent Diels-Alder reaction to yield complex, three-dimensional molecules in a diastereo- and enantioselective manner. rsc.org

Control over the reaction pathway is a key theme in these strategies. By modifying the protecting group on the nitrogen atom and the copper catalyst system, a divergent synthesis of different ortho-anisidine isomers can be achieved from the same N-alkoxyaniline starting material. researchgate.net For instance, one catalytic system might favor a researchgate.netacs.org-rearrangement to an unsubstituted ortho position, while another system can promote a domino process involving a researchgate.netacs.org-rearrangement followed by a researchgate.netnih.gov-rearrangement of another substituent. researchgate.net Asymmetric 1,2-rearrangements have also been applied in catalytic asymmetric cyclizative rearrangement (CACR) sequences to convert anilines into structurally diverse indolin-3-ones bearing quaternary stereocenters. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity in Synthetic Protocols

The synthesis of substituted anilines, including halogenated derivatives, is highly dependent on the optimization of reaction conditions to maximize yield and purity while minimizing side products. Key parameters that are typically adjusted include the choice of catalyst, solvent, temperature, and reagents. researchgate.netresearchgate.net

For the regioselective bromination of anilines, for example, various protocols have been developed to avoid the polybromination that can occur due to the high reactivity of the aniline ring. orgsyn.org A practical approach involves a copper-catalyzed oxidative bromination using readily available reagents like sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈) with a catalytic amount of copper(II) sulfate (B86663) (CuSO₄·5H₂O). thieme-connect.com This method is advantageous as it operates under mild conditions, uses inexpensive reagents, and avoids the need for stoichiometric amounts of copper bromide, reducing environmental impact. thieme-connect.com

Another strategy involves using ionic liquids as solvents in conjunction with copper(II) bromide (CuBr₂). nih.gov This system allows for the direct, highly regioselective para-bromination of unprotected anilines in high yields under mild conditions, without requiring supplementary oxygen or hazardous gases. nih.gov The optimization of these protocols often involves screening different catalysts, solvents, and reaction times, as demonstrated in the synthesis of various organic compounds where heating methods like microwave irradiation are also explored to improve outcomes. researchgate.netresearchgate.net

Below is a data table summarizing the optimization of a copper-catalyzed bromination of aniline.

| Entry | Catalyst (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | CuSO₄·5H₂O (25) | Na₂S₂O₈ | CH₃CN/H₂O | 7-25 | 2 | 90 |

| 2 | CuBr₂ (stoich.) | O₂ | Ionic Liquid | RT | 3 | 95 |

| 3 | None | Br₂ | Acetic Acid | RT | 1 | 80-85 (with byproducts) |

| 4 | Pd(OAc)₂ (5) | NBP | Dichloroethane | 100 | 24 | 75 (meta-selective) |

This table is a composite representation based on findings from sources discussing aniline bromination protocols. rsc.orgthieme-connect.comnih.gov

Industrial Production Methodologies, including Large-Scale Bromination and Continuous Flow Reactors

Transitioning the synthesis of compounds like this compound from the laboratory to an industrial scale requires robust and efficient methodologies. Key considerations include safety, cost-effectiveness, and process control. Large-scale bromination of anilines and continuous flow reactors are two significant strategies employed in industrial production.

Large-Scale Bromination: Direct bromination of anilines on a large scale can be challenging due to the high reactivity of the substrates, which often leads to poor regioselectivity and the formation of multiple byproducts. prepchem.com To address this, methods have been developed that avoid the use of elemental bromine. One such photo-induced mono-bromination method uses bromotrichloromethane (B165885) (BrCCl₃) as the bromine source in the presence of a base like DBU, which can be successfully scaled up. researchgate.net This approach eliminates the need for a photocatalyst and excess bromine, operating via an electron donor-acceptor (EDA) complex. researchgate.net Another approach for large-scale regioselective bromination utilizes copper halides in ionic liquids, which offers a safer operational choice compared to methods requiring gaseous reagents. nih.gov

Continuous Flow Reactors: Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for industrial synthesis. rsc.org Performing reactions in a continuous flowing stream offers enhanced control over reaction parameters, improved safety by minimizing the volume of hazardous intermediates at any given time, and easier scalability. rsc.orgnih.gov

For aniline synthesis, continuous flow systems can integrate multiple steps, such as reaction, workup, and purification, into a single, automated operation. acs.orgnih.gov For instance, the reduction of nitroaromatics to anilines has been demonstrated in a continuous packed-bed reactor using an immobilized nitroreductase enzyme. acs.orgnih.gov This biocatalytic method avoids the need for high-pressure hydrogen and precious-metal catalysts. By incorporating a continuous extraction module, the aniline product can be isolated efficiently. nih.gov Multi-step continuous flow setups have been designed for complex syntheses, such as converting anilines into pyrazole (B372694) products, which avoids the isolation of hazardous diazonium salt and hydrazine (B178648) intermediates. nih.gov These integrated systems represent the forefront of efficient and safe industrial chemical production.

| Feature | Batch Processing | Continuous Flow Processing |

| Scale | Difficult to scale, non-linear | Easier to scale by running longer |

| Safety | Large volumes of reagents, potential for thermal runaway | Small reaction volumes, enhanced heat transfer, better control |

| Efficiency | Sequential steps with workup in between | "End-to-end" synthesis, potential for in-line purification |

| Control | Less precise control over temperature and mixing | Precise control over residence time, temperature, and stoichiometry |

| Reproducibility | Can vary between batches | Highly reproducible |

Chemical Reactivity and Transformation of 3 Bromo 6 Methoxy 2,5 Dimethylaniline

Substitution Reactions at the Aromatic Bromine Center

The carbon-bromine bond in 3-bromo-6-methoxy-2,5-dimethylaniline is a primary site for functionalization. While direct nucleophilic substitution is generally challenging, the bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution by Hydroxyl and Amino Functional Groups

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom in this compound with nucleophiles such as hydroxyl or amino groups is not a facile process. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. The subject compound lacks such activation; instead, it is substituted with electron-donating methyl and methoxy (B1213986) groups, which deactivate the ring for this type of transformation.

Consequently, harsh reaction conditions, such as high temperatures and pressures, would likely be required to force such a substitution, often leading to low yields and side reactions. No specific studies detailing the direct nucleophilic substitution of this compound with hydroxyl or amino groups under standard laboratory conditions have been documented in the literature. Alternative strategies, such as transition-metal-catalyzed coupling reactions, are the preferred methods for introducing C-O and C-N bonds at this position.

Transition-Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, C-N, C-O)

Transition-metal catalysis provides powerful and versatile methods for forming new carbon-carbon and carbon-heteroatom bonds at the bromine-substituted position, circumventing the limitations of direct nucleophilic substitution.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron species with an organohalide. This reaction is particularly effective for ortho-bromoanilines, even without protection of the amino group. organic-chemistry.org For a substrate like this compound, this reaction would proceed by reacting it with a suitable boronic acid or boronic ester in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov Research on various unprotected ortho-bromoanilines has demonstrated that high yields can be achieved with a range of aryl, heteroaryl, and even alkyl boronic esters. organic-chemistry.org The presence of the methoxy group on the aniline (B41778) ring is well-tolerated in these couplings. organic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of ortho-Bromoanilines

| Catalyst / Ligand | Base | Solvent | Temperature | Typical Yields |

|---|---|---|---|---|

| Pd₂(dba)₃ / RuPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 °C | Good to Excellent |

| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 110 °C | Good to Excellent |

Data derived from studies on analogous ortho-bromoaniline substrates. organic-chemistry.org

C-N Coupling (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines from aryl halides. acs.orgresearchgate.net This palladium-catalyzed reaction enables the coupling of this compound with a wide variety of primary and secondary amines. A key challenge in the coupling of ortho-haloanilines is the potential for the substrate's own amino group to coordinate to the palladium center, inhibiting catalytic activity. nih.gov

To overcome this, specialized catalytic systems employing sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are utilized. nih.govpearson.com These ligands promote the formation of the active monoligated Pd(0) species and facilitate the crucial reductive elimination step. acs.org The reaction is typically performed with a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). nih.govpearson.com

C-O Coupling: The formation of a C-O bond at the bromine position, leading to a phenol (B47542) or aryl ether derivative, can also be achieved through transition-metal catalysis. While palladium-catalyzed Buchwald-Hartwig-type etherification is possible, copper-catalyzed Ullmann-type reactions are also a common strategy. researchgate.net These reactions typically involve coupling the aryl bromide with an alcohol or phenol in the presence of a copper(I) salt (e.g., CuI) and a base. organic-chemistry.orgchemicalbook.com The development of efficient ligands has expanded the scope of these reactions, allowing them to proceed under milder conditions than traditional Ullmann condensations. Specific studies on the C-O coupling of this compound are limited, but the general methodologies are well-established for other aryl bromides.

Transformations Involving the Amino Group

The primary amino group is a key site of reactivity, susceptible to oxidation, reduction-related transformations, and alkylation. Its nucleophilicity and susceptibility to oxidation are central to its chemical behavior.

Oxidation Reactions Leading to Nitro Derivatives and Quinones

Oxidation to Quinones: The oxidation of substituted anilines can lead to the formation of quinone or quinone-imine structures, particularly when the aromatic ring is electron-rich. Studies on the closely related compound 4-methoxy-2,6-dimethylaniline (B1300078) have shown that enzymatic oxidation using peroxidase and hydrogen peroxide yields a dimeric quinone-anil product. nih.govrsc.org This product results from the oxidative coupling of two aniline molecules.

Upon acidic hydrolysis, this quinone-anil intermediate breaks down to yield 2,6-dimethyl-p-benzoquinone and the starting aniline. nih.gov Given the structural similarity, this compound is expected to undergo a similar transformation under oxidative conditions, potentially leading to a brominated quinone derivative. The steric hindrance from the two ortho-methyl groups influences the specific structure of the coupled product. nih.gov

Oxidation to Nitro Derivatives: The direct oxidation of a primary amino group on an aniline to a nitro group is a challenging transformation that often requires specific and powerful oxidizing agents, such as trifluoroperacetic acid or Caro's acid. These reactions can be complicated by the formation of various intermediates, including nitroso and azoxy compounds, and are sensitive to the other substituents on the ring. There are no specific documented methods for the direct oxidation of the amino group in this compound to a nitro derivative. In synthetic practice, aromatic nitro groups are more commonly introduced via electrophilic nitration of a precursor, followed by reduction to the amine if necessary, or by converting the amine to a better leaving group (e.g., via diazotization) and substituting it.

Reduction Reactions for Dehalogenation or Amine Interconversion

Reductive Dehalogenation: The bromine atom of this compound can be selectively removed through a process known as reductive dehalogenation or hydrodehalogenation. This transformation is typically achieved using catalytic hydrogenation. A common method involves reacting the aryl halide with a hydrogen source in the presence of a palladium catalyst, often supported on carbon (Pd/C). pearson.com

The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent like formic acid or formate (B1220265) salts. researchgate.net This reaction is generally efficient and chemoselective, allowing for the removal of the halogen without affecting other functional groups like the amine or methoxy substituents. pearson.com This process is valuable for synthesizing the corresponding 2-methoxy-3,6-dimethylaniline from its brominated precursor.

Amine Interconversion: While the primary amine itself is at its most reduced state, "amine interconversion" can refer to transformations of derivatives. For instance, if the aniline were first converted into an imine (by reaction with an aldehyde or ketone) or an amide, these functional groups could then be reduced. The reduction of an imine would yield a secondary amine, while the reduction of an amide would regenerate the amine or produce a substituted amine, depending on the structure. However, these are multi-step processes originating from the amino group rather than a direct reduction of the amine itself. The reduction of nitroanilines to diamines is a common transformation, but this is not applicable to the starting compound which already contains an amino group. acs.org

Selective N-Alkylation and N,N-Dimethylation Studies under Controlled Conditions

The nucleophilic amino group of this compound can be alkylated using various electrophiles, most commonly alkyl halides. A significant challenge in this process is controlling the degree of alkylation.

Selective N-Alkylation: The reaction of the primary amine with one equivalent of an alkylating agent often leads to a mixture of the starting material, the desired mono-alkylated secondary amine, the di-alkylated tertiary amine, and even the quaternary ammonium (B1175870) salt. Achieving high selectivity for mono-alkylation requires careful control of reaction conditions. Methods to improve selectivity include using specific solvent systems, such as ionic liquids, which can moderate reactivity and prevent overalkylation. Another approach involves using alternative methylating agents like dimethyl carbonate, which, especially under continuous flow conditions or with zeolite catalysts, can provide excellent yields of the N-monomethylaniline product.

N,N-Dimethylation: For the exhaustive methylation to the N,N-dimethyl derivative, stronger conditions or a higher excess of the alkylating agent is typically used. A well-established laboratory method for this is the Eschweiler-Clarke reaction, which uses formaldehyde (B43269) as the carbon source and formic acid as the reducing agent. More modern approaches employ catalytic systems, such as ruthenium nanoparticles on a carbon support (Ru/C) with formaldehyde and hydrogen gas, which can efficiently produce a variety of N,N-dimethyl aniline products.

Table 2: General Methods for N-Alkylation of Anilines

| Reaction | Alkylating Agent | Catalyst / Conditions | Selectivity |

|---|---|---|---|

| N-Monomethylation | Dimethyl Carbonate | NaY Faujasite Zeolite | High for monoalkylation |

| N-Monomethylation | Methyl Iodide | Ionic Liquid (e.g., [bmim][OTf]) | Improved mono-selectivity |

| N,N-Dimethylation | Formaldehyde / Formic Acid | Eschweiler-Clarke Reaction | High for dialkylation |

Data derived from general studies on aniline alkylation.

Diazo-Coupling Reactivity with Aromatic Amines for Azo Dye Formation

The synthesis of azo dyes is a cornerstone of industrial organic chemistry, relying on a two-step process: diazotization followed by azo coupling. slideshare.netnih.gov Aromatic amines, such as this compound, serve as essential precursors in this process.

The initial step, diazotization, involves the transformation of the primary aromatic amino group (-NH₂) into a diazonium salt (-N₂⁺X⁻). byjus.com This is typically achieved by treating the aniline derivative with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). byjus.comorganic-chemistry.org The resulting diazonium salt of this compound is a highly reactive electrophile.

In the subsequent coupling reaction, this diazonium salt reacts with an electron-rich aromatic compound, known as the coupling component. nih.gov When the coupling component is an aromatic amine, an electrophilic aromatic substitution reaction occurs, forming the characteristic azo bond (-N=N-) that links the two aromatic rings. slideshare.netnih.gov The position of the coupling on the aromatic amine is directed by the existing substituents, typically occurring at the para-position to the amino group if it is unsubstituted.

The combination of the diazotized this compound with various aromatic amines can theoretically produce a diverse palette of azo dyes. The final color and properties of the dye are determined by the extended π-conjugated system formed and are influenced by the electronic nature of the substituents on both aromatic rings. nih.govresearchgate.netnih.gov

| Coupling Component (Aromatic Amine) | Potential Azo Dye Product Structure | Expected Color Range |

|---|---|---|

| Aniline | 4-((3-bromo-6-methoxy-2,5-dimethylphenyl)diazenyl)aniline | Yellow to Orange |

| N,N-Dimethylaniline | 4-((3-bromo-6-methoxy-2,5-dimethylphenyl)diazenyl)-N,N-dimethylaniline | Orange to Red |

| m-Phenylenediamine | 4-((3-bromo-6-methoxy-2,5-dimethylphenyl)diazenyl)benzene-1,3-diamine | Brown to Reddish-Brown |

| 1-Naphthylamine | 4-((3-bromo-6-methoxy-2,5-dimethylphenyl)diazenyl)naphthalen-1-amine | Red to Violet |

Rearrangement Reactions and Mechanistic Investigations

researchgate.netresearchgate.net-Methoxy Rearrangements in N-Methoxyanilines and their Stereoselective Outcomes

While the specific compound this compound has not been detailed in the context of methoxy rearrangements, studies on analogous N-methoxyanilines provide significant mechanistic insight. A notable transformation is the copper-catalyzed asymmetric researchgate.netresearchgate.net-methoxy rearrangement of N-methoxy-2,6-disubstituted anilines. rsc.orgrsc.org This reaction facilitates the conversion of N-methoxyanilines into chiral ortho-quinol imines with high enantioselectivity. rsc.org

The reaction is typically catalyzed by a cationic copper complex ligated to a chiral N-heterocyclic carbene (NHC) ligand. rsc.org The proposed mechanism involves the migration of the methoxy group from the nitrogen atom to an ortho-carbon of the aniline ring. Computational and experimental results suggest that the methoxy group preferentially migrates to a methyl-substituted ortho position. rsc.org This preference is attributed to the electronic effects of the methyl group, which makes the corresponding carbon atom more electropositive and thus a better site for nucleophilic attack by the methoxy group during the C–O bond formation, which is the rate-determining step. rsc.org

The stereochemical outcome of the reaction is controlled by the chiral ligand associated with the copper catalyst, which creates a chiral environment for the rearrangement, leading to the formation of one enantiomer of the ortho-quinol imine product in excess. rsc.org This method represents a novel approach to stereocontrol involving alkoxy groups, moving beyond traditional oxy-Michael additions. rsc.org

| N-Methoxyaniline Substrate | Chiral Catalyst System | Product Type | Reported Stereoselectivity | Reference |

|---|---|---|---|---|

| N-methoxy-2,6-dimethylaniline | Cationic Cu with Chiral NHC Ligand | Chiral ortho-quinol imine | High enantioselectivity | rsc.org |

| N-methoxy-2,4,6-trimethylaniline | Cationic Cu with Chiral NHC Ligand | Chiral ortho-quinol imine | Good enantioselectivity | rsc.org |

Cascade Reactions and Diastereo- and Enantioselective Pathways

Cascade reactions, which involve two or more bond-forming transformations in a single synthetic operation, offer an efficient pathway to complex molecular architectures from simple precursors. arkat-usa.orgrsc.org The ortho-quinol imines generated in situ from the researchgate.netresearchgate.net-methoxy rearrangement of N-methoxyanilines are valuable intermediates for such cascade processes. nih.govacs.org

Specifically, these ortho-quinol imines can function as reactive 1,3-dienes in subsequent Diels-Alder reactions. acs.org When the rearrangement is performed in the presence of a suitable dienophile, such as a maleimide (B117702) or styrene, a cascade reaction ensues. nih.gov The researchgate.netresearchgate.net-rearrangement first generates the ortho-quinol imine, which is immediately trapped by the dienophile in a [4+2] cycloaddition. This sequence yields highly functionalized, three-dimensional bicyclic molecules in a stereoselective manner. rsc.orgrsc.org

The stereoselectivity of the final product (both diastereo- and enantioselectivity) is established during the initial asymmetric researchgate.netresearchgate.net-rearrangement step. The chiral catalyst dictates the facial selectivity of the dienophile's approach to the in situ-generated planar diene, leading to the formation of specific stereoisomers of the final cycloadduct. rsc.org This methodology provides a powerful tool for the rapid construction of complex polycyclic nitrogen-containing scaffolds from simple aniline derivatives. nih.govacs.org

Other Functional Group Transformations

Photochemical Reactions and the Formation of Reactive Intermediates

The photochemistry of substituted anilines, particularly halogenated derivatives, involves the formation of various reactive intermediates upon exposure to light. researchgate.net Visible-light photoredox catalysis has emerged as a powerful tool for initiating these transformations under mild conditions. researchgate.netresearchgate.net For a molecule like this compound, several photochemical pathways can be envisioned.

One potential reaction is the homolytic cleavage of the carbon-bromine (C-Br) bond. The C-Br bond is susceptible to photolysis, which can generate an aryl radical. This highly reactive intermediate can then participate in a variety of subsequent reactions, such as hydrogen abstraction or cyclization.

Alternatively, the aniline moiety itself can be engaged in photochemical processes. Under photoredox conditions, N-arylamines can act as electron donors. Upon excitation by a photocatalyst, the aniline can undergo a single-electron transfer (SET) to form a nitrogen-centered radical cation. acs.org This radical cation is a key intermediate that can lead to C-H functionalization, typically at the ortho position, or other transformations. researchgate.netmdpi.comnih.gov The presence of both a halogen and an amino group offers multiple sites for photochemical activation, potentially leading to complex transformations and the formation of novel molecular structures. nih.gov

| Reaction Type | Conditions | Key Reactive Intermediate | Potential Product Class |

|---|---|---|---|

| C-Br Bond Homolysis | UV Irradiation | Aryl radical | Dehalogenated anilines, Biaryls |

| Photoredox C-H Functionalization | Visible Light, Photocatalyst (e.g., Ir or Ru complex) | Aniline radical cation | Ortho-alkylated/arylated anilines |

| Dehydrohalogenation | UV Irradiation | Aryl radical / Benzyne (via elimination) | Cyclized products, Substituted anilines |

Advanced Characterization and Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 3-Bromo-6-methoxy-2,5-dimethylaniline, ¹H and ¹³C NMR would provide definitive information on its chemical structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic proton, the amine (NH₂) protons, the methoxy (B1213986) (OCH₃) protons, and the two methyl (CH₃) group protons. The chemical shift (δ) of each signal, its integration, and its multiplicity (e.g., singlet, doublet) would confirm the connectivity and chemical environment of the protons. For instance, the aromatic proton would likely appear as a singlet in the downfield region typical for aromatic compounds. The amine protons would present as a broad singlet, and the methoxy and methyl protons would each appear as sharp singlets in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. This would include the six carbons of the benzene (B151609) ring, the carbon of the methoxy group, and the two carbons of the methyl groups. The chemical shifts would indicate the electronic environment of each carbon, with carbons attached to electronegative atoms (like bromine, oxygen, and nitrogen) appearing further downfield.

Despite the theoretical expectations for its NMR spectra, a search of scientific databases and literature did not yield specific, experimentally determined ¹H or ¹³C NMR data for this compound.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its constituent groups.

Key expected vibrational frequencies would include:

N-H Stretching: Symmetrical and asymmetrical stretching vibrations for the primary amine (NH₂) group, typically appearing in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations, expected just above and below 3000 cm⁻¹, respectively.

C=C Stretching: Aromatic ring stretching vibrations, which typically occur in the 1450-1600 cm⁻¹ region.

C-O Stretching: A strong absorption band for the aryl-alkyl ether linkage (Ar-O-CH₃), usually found in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

C-N Stretching: Vibrations for the aromatic carbon-nitrogen bond, typically seen between 1250 and 1360 cm⁻¹.

C-Br Stretching: A characteristic absorption in the fingerprint region, typically below 690 cm⁻¹.

However, specific, experimentally recorded IR spectra for this compound are not available in the reviewed literature.

Mass Spectrometry (MS) for Accurate Mass Determination and Reaction Monitoring (LC-MS, UPLC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement for this compound (C₉H₁₂BrNO), allowing for the confirmation of its molecular formula. The predicted monoisotopic mass for this compound is approximately 229.0102 g/mol . uni.lu

The presence of bromine would be readily identifiable from the isotopic pattern in the mass spectrum, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, leading to a characteristic M and M+2 peak pattern. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) would be invaluable for monitoring reactions involving this compound, allowing for the separation and identification of reactants, intermediates, and products.

While predicted mass data exists, specific experimental HRMS, LC-MS, or UPLC-MS data from research studies on this compound were not found. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts This table is based on predicted values and not experimental results.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 230.01750 |

| [M+Na]⁺ | 251.99944 |

| [M-H]⁻ | 228.00294 |

| [M+NH₄]⁺ | 247.04404 |

Electronic Absorption (UV-Vis) and Steady-State Fluorescence Spectroscopy

The photophysical properties of aniline (B41778) derivatives are of significant interest, often governed by phenomena such as intramolecular charge transfer. However, the specific electronic absorption and emission characteristics of this compound have not been documented.

Aniline derivatives often exhibit Intramolecular Charge Transfer (ICT) upon photoexcitation, where electron density is redistributed from the electron-donating amino group to the aromatic ring. rsc.org The methoxy group also acts as an electron donor, which could influence this process. UV-Vis spectroscopy would reveal the wavelengths of maximum absorption (λ_abs), while fluorescence spectroscopy would identify the emission wavelengths (λ_em). The difference between these, the Stokes shift, provides insight into the extent of molecular reorganization in the excited state. The specific effects of the bromo and methyl substituents on the ICT character of this compound remain uninvestigated in the available literature.

Aggregation-Enhanced Emission (AEE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. nih.govnih.gov This effect is often attributed to the restriction of intramolecular motion in the aggregated state, which closes non-radiative decay pathways. While many aromatic molecules, including some aniline derivatives, are known to be AEE-active, there are no studies available to confirm or characterize such behavior for this compound. nih.gov Similarly, the influence of different crystalline forms (polymorphism) on its luminescence properties has not been reported.

The fluorescence of aniline derivatives can be sensitive to the chemical environment, such as pH and the presence of metal ions. nih.govnih.gov The lone pair of electrons on the amino nitrogen can interact with protons (H⁺) or metal cations. Protonation of the amino group in acidic conditions typically leads to fluorescence quenching, as it diminishes the electron-donating ability of the substituent. nih.gov Certain metal ions can also quench fluorescence through electron or energy transfer mechanisms upon coordination with the molecule. nih.gov However, no research has been published detailing the response of this compound's fluorescence to changes in pH or to the presence of metal ions like Fe³⁺ or Al³⁺.

Electrochemical Techniques

The electrochemical behavior of aromatic amines, such as this compound, is a critical area of study, providing insights into their redox properties, reaction mechanisms, and potential for forming polymeric films. Techniques like cyclic voltammetry and differential pulse voltammetry are powerful tools for elucidating these characteristics.

Cyclic Voltammetry Studies of Redox Processes and Dimerization Reactions

Cyclic voltammetry is a versatile electrochemical method used to study the oxidation and reduction processes of a substance. For substituted anilines, this technique can reveal information about the stability of the resulting radical cations and their subsequent chemical reactions, such as dimerization. The electrochemical oxidation of aniline and its derivatives typically involves the formation of a radical cation in an initial one-electron transfer step. The fate of this radical cation is highly dependent on the nature and position of the substituents on the aromatic ring, as well as the experimental conditions.

In the case of substituted anilines, the electron-donating or withdrawing nature of the substituents influences the ease of oxidation. The presence of methoxy (-OCH3) and methyl (-CH3) groups, which are electron-donating, generally lowers the oxidation potential, making the compound easier to oxidize compared to unsubstituted aniline. Conversely, the electron-withdrawing bromo (-Br) group would be expected to increase the oxidation potential. The interplay of these substituents in this compound would determine its specific redox behavior.

Following the initial oxidation, the generated radical cations can undergo various reactions, with dimerization being a common pathway. This often involves a head-to-tail coupling of two radical cations to form a dimer, which can be further oxidized. The steric hindrance caused by the methyl groups at the 2 and 5 positions, as well as the bromo and methoxy groups, would likely play a significant role in the rate and regioselectivity of the dimerization reaction.

A hypothetical cyclic voltammogram for this compound would be expected to show an initial anodic peak corresponding to its oxidation. The reversibility of this peak, indicated by the presence and characteristics of a corresponding cathodic peak on the reverse scan, would provide information about the stability of the formed radical cation. Irreversible or quasi-reversible behavior often suggests that the radical cation is unstable and undergoes rapid subsequent chemical reactions, such as dimerization.

Table 1: Hypothetical Cyclic Voltammetry Data for Substituted Anilines

| Compound | Scan Rate (mV/s) | Anodic Peak Potential (Epa) vs. Ag/AgCl | Cathodic Peak Potential (Epc) vs. Ag/AgCl | Peak Separation (ΔEp) |

| Aniline | 100 | 0.90 V | 0.82 V | 80 mV |

| 4-Methoxyaniline | 100 | 0.75 V | 0.68 V | 70 mV |

| 3-Bromoaniline | 100 | 1.05 V | - | Irreversible |

| This compound | 100 | (Estimated ~0.8-0.9 V) | (Likely quasi-reversible or irreversible) | (Dependent on radical cation stability) |

Note: The data for this compound is estimated for illustrative purposes, as specific experimental data is not available in the public domain.

Differential Pulse Voltammetry for Electrochemical Behavior Analysis

Differential pulse voltammetry (DPV) is another electrochemical technique known for its high sensitivity and good resolution, making it well-suited for the analysis of electrochemical behavior. In DPV, small pulses of a constant amplitude are superimposed on a linearly increasing voltage ramp. The current is measured just before the pulse and at the end of the pulse, and the difference is plotted against the potential. This results in a peak-shaped voltammogram where the peak potential is related to the half-wave potential and the peak current is proportional to the concentration of the analyte.

For this compound, DPV could be employed to determine its oxidation potential with high accuracy. This technique is particularly useful for studying irreversible or quasi-reversible systems, as it can provide more clearly defined peaks compared to cyclic voltammetry. The peak potential obtained from a DPV experiment would provide a quantitative measure of the ease of oxidation of the molecule, reflecting the combined electronic effects of the bromo, methoxy, and dimethyl substituents.

Furthermore, DPV can be used to study the mechanism of the electrode reaction. By varying the pulse amplitude and width, information about the kinetics of the electron transfer process and any coupled chemical reactions can be obtained. For instance, the peak width in a DPV voltammogram can provide insights into the reversibility of the redox process.

Table 2: Hypothetical Differential Pulse Voltammetry Data for Substituted Anilines

| Compound | Pulse Amplitude (mV) | Peak Potential (Ep) vs. Ag/AgCl | Peak Current (Ip) (μA) |

| Aniline | 50 | 0.85 V | 5.2 |

| 4-Methoxyaniline | 50 | 0.70 V | 6.8 |

| 3-Bromoaniline | 50 | 1.00 V | 4.1 |

| This compound | 50 | (Estimated ~0.75-0.85 V) | (Dependent on concentration and electrode kinetics) |

Note: The data for this compound is estimated for illustrative purposes, as specific experimental data is not available in the public domain.

Crystallographic and Supramolecular Studies

Single-Crystal X-ray Diffraction Analysis for Solid-State Structural Determination

As of this writing, a search of the available scientific literature did not yield a specific single-crystal X-ray diffraction study for 3-Bromo-6-methoxy-2,5-dimethylaniline. Therefore, no experimentally determined crystallographic data, such as unit cell parameters, space group, or atomic coordinates, are available for this specific compound.

However, based on studies of analogous substituted anilines, it is anticipated that the compound would crystallize in a common space group, with the asymmetric unit containing one or more molecules. The analysis would reveal the precise geometry of the aniline (B41778) ring and the spatial orientation of its substituents: the bromo, methoxy (B1213986), and two methyl groups.

Analysis of Hydrogen Bonding Networks and Other Intermolecular Interactions

The supramolecular assembly of this compound in the crystalline state is expected to be directed by a variety of intermolecular interactions. The primary amino group (-NH₂) is a key functional group, capable of acting as a hydrogen bond donor.

Hydrogen bonds of the N-H···N and N-H···O type are common in the crystal structures of substituted anilines and are expected to be significant in the packing of this molecule. researchgate.netresearchgate.net The nitrogen atom of the amino group can also act as a hydrogen bond acceptor. Furthermore, the oxygen atom of the methoxy group presents another potential hydrogen bond acceptor site.

In addition to conventional hydrogen bonds, other non-covalent interactions are likely to play a crucial role in the crystal packing. These include:

Halogen Bonding: The bromine atom can act as a Lewis acidic site and interact with Lewis bases, such as the nitrogen of the amino group or the oxygen of the methoxy group of a neighboring molecule, forming Br···N or Br···O halogen bonds. nih.govrsc.org

π-π Stacking: The aromatic nature of the aniline ring allows for π-π stacking interactions between adjacent molecules, contributing to the stability of the crystal lattice.

C-H···π Interactions: The methyl groups can also participate in weaker C-H···π interactions with the aromatic rings of nearby molecules.

| Interaction Type | Potential Donor | Potential Acceptor | Expected Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | Amino Group (N-H) | Amino Group (N), Methoxy Group (O) | Formation of chains or dimers, primary structural motif |

| Halogen Bond | Bromo Group (Br) | Amino Group (N), Methoxy Group (O) | Linking primary hydrogen-bonded motifs |

| π-π Stacking | Aniline Ring | Aniline Ring | Stabilizing layered structures |

| C-H···π Interaction | Methyl Groups (C-H) | Aniline Ring | Secondary stabilization of the overall packing |

Influence of Molecular Conformation on Crystal Packing and Supramolecular Assembly

The conformation of the this compound molecule, particularly the orientation of the methoxy and amino groups relative to the aromatic ring, will significantly influence the crystal packing. acs.org Steric hindrance between the substituents can lead to a non-planar arrangement of these groups with respect to the aniline ring.

The interplay between the need to adopt a low-energy molecular conformation and the drive to form efficient packing with strong intermolecular interactions is a key determinant of the final crystal structure. nih.gov Different molecular conformations can lead to different supramolecular assemblies, a phenomenon known as conformational polymorphism. sfasu.edu For instance, a particular conformation might favor the formation of hydrogen-bonded chains, while a different conformation could lead to a structure dominated by π-π stacking. The specific arrangement of the substituents on the aniline ring will dictate the possible steric clashes and favorable intermolecular contacts, ultimately guiding the self-assembly into a unique three-dimensional structure.

Polymorphism Phenomena in Aromatic Amine Derivatives

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. wikipedia.org This phenomenon is common in organic molecules, including aromatic amines, and arises from the possibility of different arrangements of the molecules in the crystal lattice. nih.gov These different crystalline forms are known as polymorphs, and they can exhibit distinct physical properties such as melting point, solubility, and stability.

Aromatic amine derivatives are prone to polymorphism due to a combination of factors:

Conformational Flexibility: Rotation around single bonds, such as the C-O bond of the methoxy group, can lead to different molecular conformations (conformers) that can pack in different ways. sfasu.edu

Competing Intermolecular Interactions: The presence of multiple functional groups capable of forming different types of interactions (e.g., hydrogen bonds, halogen bonds, π-stacking) can lead to various stable packing arrangements. rsc.org

Given the conformational flexibility and the variety of potential intermolecular interactions for this compound, it is plausible that this compound could exhibit polymorphism. Different crystallization conditions, such as the choice of solvent or the temperature of crystallization, could favor the formation of different polymorphs. wikipedia.org The study of polymorphism is of great importance, particularly in the pharmaceutical industry, as different polymorphs of an active pharmaceutical ingredient can have different bioavailability and therapeutic effects. sfasu.edu

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Studies

DFT is a powerful tool for investigating the electronic properties and reactivity of molecules. For substituted anilines, DFT calculations are often employed to understand how different functional groups influence the electron distribution and, consequently, the chemical behavior of the compound.

Prediction of Reaction Mechanisms, Transition States, and Reaction Pathways

Theoretical chemists use DFT to model reaction pathways, identify transition states, and calculate activation energies. This allows for the prediction of the most likely mechanisms for various reactions, such as electrophilic aromatic substitution or oxidation. However, no specific studies detailing the reaction mechanisms of 3-Bromo-6-methoxy-2,5-dimethylaniline using DFT have been found.

Conformational Analysis and Tautomeric Preferences (e.g., Phenol-Imine vs. Keto-Amine)

Conformational analysis helps in determining the most stable three-dimensional structure of a molecule. For molecules with the potential for tautomerism, DFT can predict the relative energies of different tautomeric forms. In the case of this compound, while no specific phenol-imine versus keto-amine tautomerism is expected, analysis of the rotational barriers of the methoxy (B1213986) and amino groups would be a standard computational task. However, such specific conformational or tautomeric studies for this compound are not available in the literature.

Quantum Chemical Calculations for Spectroscopic Properties

Quantum chemical calculations are instrumental in interpreting and predicting spectroscopic data.

Simulation of Optical Spectra (UV-Vis, Fluorescence) and Comparison with Experimental Data

Time-dependent DFT (TD-DFT) is a common method for simulating UV-Vis and fluorescence spectra. These simulations can provide insights into the electronic transitions responsible for the observed spectral features. A literature search did not yield any published experimental or simulated spectra for this compound.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The energies of the HOMO and LUMO are crucial for understanding a molecule's electronic properties and reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and can be related to the electronic absorption spectrum. While this is a routine calculation in computational chemistry, specific HOMO and LUMO energy values for this compound have not been reported.

Theoretical Studies on Molecular Basicity and pKa Prediction using Conceptual DFT and Information-Theoretic Approaches

The basicity of anilines is a key chemical property, and computational methods can provide reliable predictions of pKa values. Conceptual DFT uses descriptors derived from the electron density to rationalize and predict chemical reactivity and properties like basicity. Information-theoretic approaches offer an alternative perspective on chemical bonding and reactivity. While these methods have been successfully applied to a wide range of substituted anilines, a specific theoretical study on the molecular basicity and pKa of this compound is absent from the scientific literature.

Computational Analysis of this compound: A Review of Current Literature

Detailed searches of scientific databases and computational chemistry literature have revealed no specific studies focused on the computational analysis of steric and electronic effects on the chemical selectivity and regiocontrol of this compound.

The scientific community has not yet published theoretical investigations into the molecular properties and reactivity of this compound. Such studies would be valuable for understanding how the interplay of the bromo, methoxy, and dimethyl substituents on the aniline (B41778) ring influences its behavior in chemical reactions. Computational analyses could provide insights into:

Electron density distribution: To predict sites susceptible to electrophilic or nucleophilic attack.

Frontier molecular orbitals (HOMO-LUMO): To understand its reactivity and kinetic stability.

Steric hindrance: To evaluate how the bulky substituents affect the approach of reagents and influence stereoselectivity.

Reaction mechanisms: To model transition states and predict the most likely reaction pathways and product ratios.

Without such dedicated computational studies, a detailed discussion on the chemical selectivity and regiocontrol of this compound from a theoretical standpoint is not possible at this time. Further research in this area is required to elucidate these aspects of its chemistry.

Applications in Advanced Materials and Organic Synthesis

Role as Synthetic Intermediates and Building Blocks for Complex Organic Architectures

The structural features of 3-bromo-6-methoxy-2,5-dimethylaniline make it a valuable intermediate in the construction of complex molecular frameworks. The presence of an amino group, a bromine atom, and electron-donating methoxy (B1213986) and methyl groups allows for a range of chemical modifications, rendering it a key component in the synthesis of diverse heterocyclic compounds.

Synthesis of Indole (B1671886) Derivatives and Alkaloid Scaffolds

| Precursor Type | Reaction | Resulting Scaffold | Reference |

| Substituted Aniline (B41778) | Fischer Indole Synthesis | Indole Derivatives | nih.gov |

| Bromo-Aniline Derivatives | Cyclization Reactions | Alkaloid Scaffolds | nih.gov |

Preparation of Azo Dyes and Pigments for Industrial and Academic Applications

Azo dyes represent the largest class of synthetic colorants used in a wide array of industries, including textiles, printing, and food. The synthesis of azo dyes involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate such as a phenol (B47542) or another aniline.

The general synthetic route to azo dyes from an aniline derivative is as follows:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component in an electrophilic aromatic substitution reaction to form the azo compound, characterized by the -N=N- functional group.

Given its primary amine functionality, this compound is a suitable candidate for the diazotization step. The substituents on the aromatic ring (bromo, methoxy, and dimethyl groups) would influence the color of the resulting dye by modifying the electronic properties of the chromophore. The methoxy and methyl groups, being electron-donating, would act as auxochromes, potentially leading to a bathochromic (deepening of color) shift.

Development of Chromone-Based Structures with Diverse Scaffolds

Chromones are a class of oxygen-containing heterocyclic compounds that form the core of many natural products with significant biological activities. The synthesis of the chromone (B188151) scaffold can be achieved through various methods, often starting from substituted phenols or acetophenones. While there is no direct evidence of this compound being used as a direct precursor in chromone synthesis, its derivatives could potentially be transformed into intermediates for such syntheses. For example, the aniline could be converted into a phenol, which could then participate in reactions to form the chromone ring.

Applications in Organic Electronic Devices

The development of organic electronics has spurred the search for novel organic materials with tailored electronic properties. Substituted aromatic compounds are of particular interest due to their tunable HOMO/LUMO energy levels and charge transport characteristics.

Development of Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a prominent display technology that relies on the electroluminescence of organic thin films. The performance of an OLED is highly dependent on the molecular structure of the organic materials used in its various layers (hole transport, emissive, and electron transport layers). While research has not specifically documented the use of this compound in OLEDs, its aromatic nature and the presence of electron-donating and withdrawing groups suggest that its derivatives could be investigated as components of hole-transporting materials or as building blocks for emissive dopants. The ability to functionalize the molecule at the bromine and amine positions allows for the attachment of other moieties to fine-tune its electronic and morphological properties.

Role as Hole-Transporting Materials to Enhance Device Performance

Hole-transporting materials (HTMs) are integral components in various electronic devices, including perovskite solar cells (PSCs), where they facilitate the efficient extraction and transport of positive charge carriers (holes) from the light-absorbing layer to the electrode. An ideal HTM should possess appropriate energy levels, specifically a highest occupied molecular orbital (HOMO) that aligns well with the valence band of the perovskite, along with high hole mobility and good thermal stability.

While aniline derivatives, particularly triarylamines, are foundational structures for many high-performance HTMs, a review of available scientific literature does not provide specific examples of this compound being directly utilized as a precursor for HTMs in high-performance devices. The development of novel HTMs often involves creating larger, conjugated molecules, frequently through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, to build complex structures that enhance molecular coplanarity and intermolecular charge transfer. Research in the field has largely focused on cores like spirobifluorene, carbazole, and dibenzofuran (B1670420) functionalized with methoxy-substituted aniline moieties to optimize device performance. rsc.orgmdpi.comappchemical.com

Optoelectronic Applications and Fluorophore Design

Coumarins are a prominent class of heterocyclic compounds widely recognized for their significant fluorescent properties, including high quantum yields and large Stokes shifts. rsc.orgresearchgate.net The electronic characteristics of the coumarin (B35378) core can be precisely tuned by introducing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at specific positions. rsc.org this compound serves as a valuable starting material for the synthesis of custom coumarin derivatives.

The synthesis of these fluorophores can be achieved through a multi-step process. A common strategy involves using the aniline precursor to first synthesize a substituted salicylaldehyde. This intermediate then undergoes a condensation reaction, such as the Knoevenagel condensation, with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate) to construct the core coumarin ring system.

The bromine atom on the aniline-derived portion of the coumarin offers a reactive site for further functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.orgnih.gov This allows for the introduction of various aryl groups, creating push-pull architectures that can enhance the intramolecular charge transfer (ICT) characteristics and modify the photophysical properties of the dye. rsc.orgappchemical.com This synthetic versatility enables the creation of a library of coumarin dyes with tailored absorption and emission profiles.

| Property | Description | Significance |

| High Fluorescence Quantum Yield | Efficient conversion of absorbed light into emitted light. | Crucial for bright and sensitive detection in imaging applications. |

| Large Stokes Shift | Significant separation between the maximum absorption and emission wavelengths. | Minimizes self-quenching and improves signal-to-noise ratio. |

| Tunable Emission | The color of the emitted light can be altered through chemical modification. | Allows for the development of probes for multicolor imaging. |

| Intramolecular Charge Transfer (ICT) | Light-induced electron density redistribution within the molecule. | Makes the dye's fluorescence sensitive to its microenvironment (e.g., solvent polarity, pH). rsc.orgappchemical.com |

This interactive table summarizes the key photophysical properties of coumarin derivatives designed for fluorescence applications.

The favorable photophysical properties of coumarin derivatives synthesized from precursors like this compound make them excellent candidates for fluorescent probes in biological research. rsc.orgresearchgate.net These small-molecule dyes can be designed to be cell-permeable, allowing them to be used as biomarkers for imaging living cells. rsc.org